molecular formula C18H12O2 B144826 2-Oxo-2-pyren-1-ylacetaldehyde CAS No. 129786-60-3

2-Oxo-2-pyren-1-ylacetaldehyde

Cat. No. B144826
CAS RN: 129786-60-3
M. Wt: 258.3 g/mol
InChI Key: LTVWXMYCMAEMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-pyren-1-ylacetaldehyde is a chemical compound that belongs to the family of pyrenes. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-Oxo-2-pyren-1-ylacetaldehyde involves its ability to react with ROS and free radicals in biological systems. The reaction between 2-Oxo-2-pyren-1-ylacetaldehyde and ROS leads to the formation of a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Oxo-2-pyren-1-ylacetaldehyde are still being studied. However, it has been shown to have potential applications in the diagnosis and treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Oxo-2-pyren-1-ylacetaldehyde in lab experiments is its high sensitivity and specificity for the detection of ROS and free radicals. It is also relatively easy to synthesize and can be used in a wide range of biological systems. However, one limitation is that it can be toxic at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-Oxo-2-pyren-1-ylacetaldehyde in scientific research. One direction is the development of new biosensors for the detection of various analytes. Another direction is the use of 2-Oxo-2-pyren-1-ylacetaldehyde in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-Oxo-2-pyren-1-ylacetaldehyde and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-Oxo-2-pyren-1-ylacetaldehyde can be achieved by the reaction of pyrene-1-carboxaldehyde with acetic anhydride and pyridine in the presence of a catalyst. The reaction yields a yellowish-green powder that is highly fluorescent and has a melting point of 178-182°C.

Scientific Research Applications

2-Oxo-2-pyren-1-ylacetaldehyde has a wide range of applications in scientific research. It is used as a fluorescent probe to detect the presence of free radicals and reactive oxygen species (ROS) in biological systems. It can also be used as a fluorescent marker for the visualization of cellular structures and organelles. Furthermore, it has been used in the development of biosensors for the detection of various analytes.

properties

CAS RN

129786-60-3

Product Name

2-Oxo-2-pyren-1-ylacetaldehyde

Molecular Formula

C18H12O2

Molecular Weight

258.3 g/mol

IUPAC Name

2-oxo-2-pyren-1-ylacetaldehyde

InChI

InChI=1S/C18H10O2/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-10H

InChI Key

LTVWXMYCMAEMFA-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C=O

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C=O

synonyms

pyrene glyoxal
pyreneglyoxal
pyrenylglyoxal

Origin of Product

United States

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